
1,2,3,4-Tetrahydro-1-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-nitronaphthalene is an organic compound with the molecular formula C10H11NO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a nitro group is attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1-nitronaphthalene can be synthesized through the nitration of 1,2,3,4-tetrahydronaphthalene. The nitration process typically involves the use of nitric acid (HNO3) as the nitrating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1,2,3,4-Tetrahydro-1-aminonaphthalene.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Compounds with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1-nitronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1-nitronaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: Lacks the nitro group and has different chemical reactivity and applications.
1-Nitronaphthalene: Contains a nitro group but lacks the partial hydrogenation of the naphthalene ring.
1,2,3,4-Tetrahydro-1-aminonaphthalene: The reduced form of this compound with an amino group instead of a nitro group.
Propriétés
Numéro CAS |
71750-40-8 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-nitro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
Clé InChI |
USQUNNYHRYDWDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)



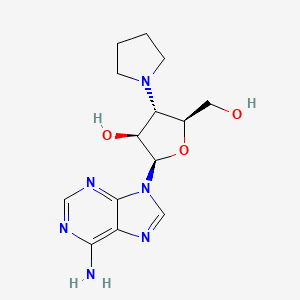
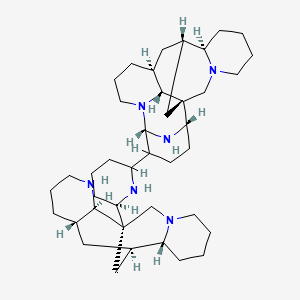
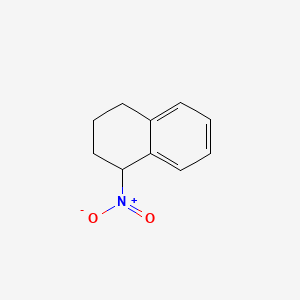

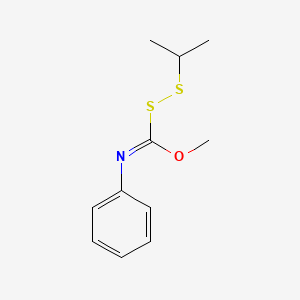
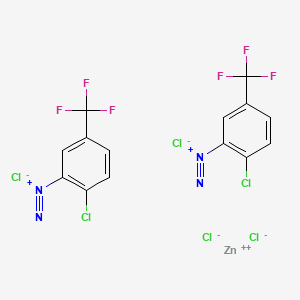

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)

